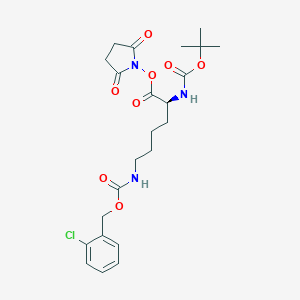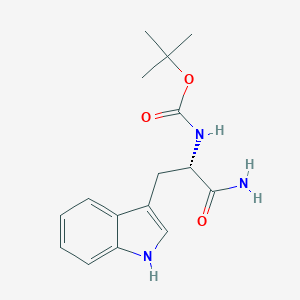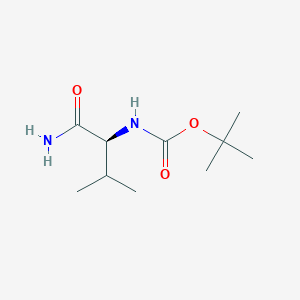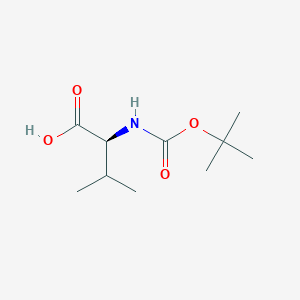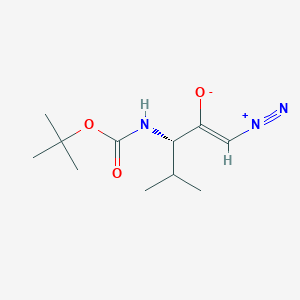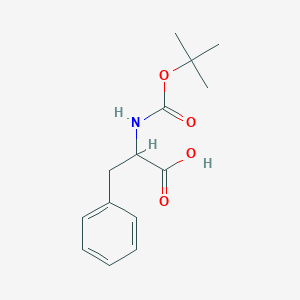
N-(tert-Butoxycarbonyl)-L-phenylalanine
概要
説明
“N-(tert-Butoxycarbonyl)-L-phenylalanine” is a derivative of the amino acid phenylalanine. It is an important chemical intermediate used in the synthesis of proteins and polypeptides .
Synthesis Analysis
The synthesis of this compound involves the use of di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as nuclear magnetic resonance spectroscopy (NMR), GC-MS, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound include its conversion to MDMA (aqueous HCl, 80°C, 30 min) .Physical and Chemical Properties Analysis
The heat capacities of this compound were measured by means of a fully automated adiabatic calorimeter over the temperature range from 78 to 350 K .科学的研究の応用
Synthesis and Derivatives : It is used in the tert-butoxycarbonylation of amino acids and their derivatives, as highlighted by Keller et al. (2003). This process is critical in the synthesis of various Boc-amino acids, which are important in peptide synthesis (Keller, Keller, van Look, & Wersin, 2003).
Infrared Spectroscopy Studies : The IR spectra of N-(tert-butoxycarbonyl)-amino acids, including N-(tert-butoxycarbonyl)-L-phenylalanine, have been studied by Bruyneel and Zeegers-Huyskens (2000). They investigated the effects of temperature on the contraction of hydrogen bonds in these compounds (Bruyneel & Zeegers-Huyskens, 2000).
Isotopomer Synthesis : Bazewicz et al. (2011) synthesized isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester for use in vibrational spectroscopy studies. This research expands the utility of nitrile vibrations as reporters of local environments in molecular studies (Bazewicz, Lipkin, Lozinak, Watson, & Brewer, 2011).
Thermodynamic Properties : Zhao, Sun, and Tan (2012) measured the heat capacities of this compound to determine its thermodynamic properties, which are important in understanding its stability and reaction kinetics (Zhao, Sun, & Tan, 2012).
Polymer Science : In the field of polymer science, Zhao, Sanda, and Masuda (2004) investigated the transformation of helical sense in poly(N-propargylamides) using this compound derivatives. This research contributes to the understanding of helical structures in polymers (Zhao, Sanda, & Masuda, 2004).
X-ray Diffraction and Infrared Absorption : Benedetti et al. (1980) conducted a conformational analysis of this compound using X-ray diffraction and infrared absorption. Their research provided insights into the molecular structure and bonding of this compound (Benedetti, Blasio, Pavone, Pedone, Toniolo, & Bonora, 1980).
Radiopharmaceutical Synthesis : Dollé et al. (1998) described the synthesis of a precursor for 6-[18F]fluoro-L-DOPA, used in PET imaging, from this compound derivatives. This precursor is crucial for neurodegenerative disease research (Dollé, Demphel, Hinnen, Fournier, Vaufrey, & Crouzel, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884634 | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-34-4 | |
| Record name | BOC-L-Phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalanine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Boc-phenylalanine?
A1: The molecular formula of Boc-phenylalanine is C14H19NO4, and its molecular weight is 265.30 g/mol.
Q2: Is there any spectroscopic data available for Boc-phenylalanine?
A2: Yes, several research papers mention using spectroscopic techniques like IR, 1H NMR, 13C NMR, and even 19F NMR [] to characterize Boc-phenylalanine and its derivatives.
Q3: How stable is Boc-phenylalanine under acidic conditions?
A3: While Boc-phenylalanine is commonly used in peptide synthesis which requires deprotection with acids, a study found that a p-carbamoylmethylbenzyl ester linkage of Boc-phenylalanine to polystyrene resin demonstrated increased stability toward trifluoroacetic acid compared to traditional benzyl ester linkages [].
Q4: Can Boc-phenylalanine be used in the synthesis of chiral molecules?
A4: Absolutely! Researchers have employed Boc-phenylalanine as a starting material in the stereospecific synthesis of various chiral compounds, including (S)2-amino-3-cyclohexyl-(R)1-(2-furanyl)-propan-1-ol and (S)2-amino-3-cyclohexyl-(R)1-(2-thienyl)-propan-1-ol [].
Q5: What role does Boc-phenylalanine play in dynamic kinetic resolution?
A5: Boc-phenylalanine ethyl thioester has been successfully employed as a substrate in Alcalase-catalyzed dynamic kinetic resolutions with benzylamine, resulting in the efficient production of enantiomerically pure (S)-N-Boc-phenylalanine benzylamide [, ].
Q6: Have any computational studies been performed on Boc-phenylalanine?
A6: Yes, time-dependent density functional theory (TD-DFT) calculations were employed to simulate circular dichroism spectra and assign the absolute configuration of diastereomeric mixed (phthalocyaninato)(porphyrinato) rare earth double-decker complexes resolved using L-Boc-Phe-OH as a chiral resolving agent [].
Q7: How does modifying the structure of Boc-phenylalanine affect its biological activity?
A7: Replacing the amide bond in the Phe-APAA portion of the plasma kallikrein inhibitor PKSI-527, a Boc-phenylalanine derivative, with a CH2-NH bond resulted in a significant loss of inhibitory activity, highlighting the importance of the amide bond for its activity [].
Q8: What kind of formulations improve the stability and bioavailability of curcumin?
A8: Researchers found that incorporating curcumin into mPEG-PLA-BP (methoxy-poly(ethylene glycol)-block-poly(lactic acid) end-capped with Boc-phenylalanine) micelles significantly improved its stability in the bloodstream and increased its bioavailability compared to free curcumin or curcumin loaded in non-modified mPEG-PLA micelles [, ].
Q9: What analytical techniques are used to study Boc-phenylalanine in molecularly imprinted polymers?
A9: Several techniques are employed, including high-performance liquid chromatography (HPLC) to assess enantiomeric separation [, ], Raman spectroscopy to study template presence and binding kinetics [], and fluorescence microscopy for target binding characterization in imprinted nanofibers [].
Q10: How does incorporating curcumin into micelles affect its dissolution and solubility?
A10: Encapsulating curcumin within mPEG-PLA-BP micelles significantly enhances its solubility in aqueous solutions, addressing the inherent poor water solubility of curcumin and potentially leading to improved bioavailability [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



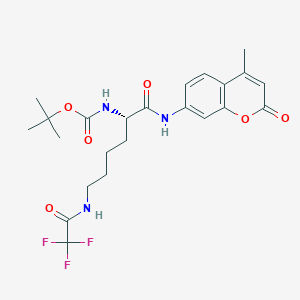

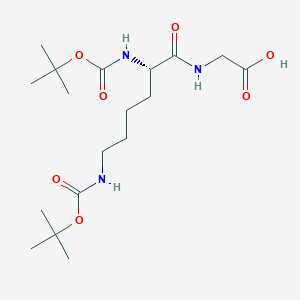


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
